16-Oxoprometaphanine

Description

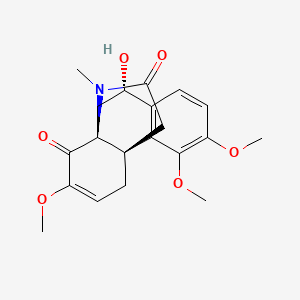

Structure

3D Structure

Properties

IUPAC Name |

(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-21-15(23)10-19-8-7-14(26-3)18(24)20(19,21)9-12(22)11-5-6-13(25-2)17(27-4)16(11)19/h5-7,12,22H,8-10H2,1-4H3/t12-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLACZJGCNXVIAX-NXXCRTJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 16-Oxoprometaphanine: Properties, Potential Applications, and Research Workflows

For researchers, scientists, and professionals in drug development, understanding novel compounds is paramount. This guide provides a comprehensive overview of 16-Oxoprometaphanine, a member of the hasubanan alkaloid class. While specific experimental data on this compound is limited in publicly accessible literature, this document consolidates available information on its chemical identity and the broader biological context of related compounds to inform future research and development.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | (1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione | [1] |

| CAS Number | 58738-31-1 | |

| Chemical Formula | C₂₀H₂₃NO₆ | |

| Molecular Weight | 373.4 g/mol | |

| Compound Class | Hasubanan Alkaloid | [1] |

Biological Context and Potential Therapeutic Areas

This compound is a hasubanan alkaloid, a class of compounds structurally similar to morphine.[2] These alkaloids are predominantly isolated from plants of the Stephania genus, notably Stephania japonica.[1] Research into hasubanan alkaloids and extracts from Stephania japonica has revealed a range of biological activities, suggesting potential therapeutic applications.

| Biological Activity | Key Findings | Potential Therapeutic Area |

| Anti-inflammatory | Hasubanan alkaloids from Stephania longa exhibited significant inhibitory effects on TNF-α and IL-6 production. | Inflammatory Disorders |

| Neuroprotection | Alkaloids from Stephania japonica have shown protective effects against brain injury in animal models of stroke. | Neurodegenerative Diseases, Stroke |

| Opioid Receptor Affinity | Hasubanan alkaloids from Stephania japonica have demonstrated binding affinity for the delta-opioid receptor. | Pain Management |

| Antimicrobial & Cytotoxic | Extracts from Stephania japonica have shown activity against various microbes and cytotoxic effects in brine shrimp assays. | Infectious Diseases, Oncology |

Proposed Experimental Workflow

Given the limited specific data for this compound, a general experimental workflow for the isolation and characterization of novel alkaloids from Stephania japonica is proposed. This workflow can serve as a foundational protocol for researchers aiming to investigate this and related compounds.

Potential Signaling Pathway Involvement

Based on the known activities of hasubanan alkaloids, this compound may interact with key signaling pathways involved in inflammation and pain. A hypothetical signaling pathway diagram illustrates these potential interactions.

References

Unveiling 16-Oxoprometaphanine: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation of 16-Oxoprometaphanine, a hasubanan alkaloid of interest. The information is curated for professionals in research and drug development, with a focus on actionable data and methodologies.

Natural Source and Quantitative Data

This compound is a naturally occurring alkaloid found in the leaves of Stephania japonica (Thunb.) Miers, a plant belonging to the Menispermaceae family. Research conducted by Matsui et al. in 1982 first reported the isolation of this compound.

| Compound | Plant Source | Plant Part | Extraction Method | Yield | Reference |

| This compound | Stephania japonica | Leaves | Methanolic Extract | 238.5 mg | Matsui, M., et al. (1982) |

Table 1: Natural Source and Yield of this compound. This table summarizes the known natural source and reported yield of this compound.

Experimental Protocols

While the full, detailed experimental protocol from the original 1982 publication by Matsui et al. remains to be fully elucidated from available search results, a general methodology for the isolation of hasubanan alkaloids from Stephania species can be outlined. This serves as a foundational protocol that can be adapted and optimized.

General Isolation Protocol for Hasubanan Alkaloids from Stephania species

This protocol is a composite based on common practices for alkaloid extraction and purification from plant materials.

1. Plant Material Collection and Preparation:

- Fresh leaves of Stephania japonica are collected.

- The leaves are air-dried in the shade and then powdered using a mechanical grinder.

2. Extraction:

- The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature for several days.

- The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning:

- The crude methanolic extract is suspended in a 10% acetic acid solution and filtered.

- The acidic solution is then washed with chloroform (CHCl₃) to remove neutral and weakly basic compounds.

- The aqueous layer is basified with ammonium hydroxide (NH₄OH) to a pH of 9-10.

- The basic solution is then extracted with CHCl₃. The organic layer, containing the alkaloids, is collected.

4. Chromatographic Purification:

- The crude alkaloid fraction obtained from the previous step is subjected to column chromatography over silica gel.

- A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing compounds with similar TLC profiles are pooled.

- Further purification of the pooled fractions is achieved through repeated column chromatography, often using different adsorbent materials like alumina or Sephadex LH-20, and/or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

5. Structure Elucidation:

- The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of this compound are not yet available, research on related hasubanan alkaloids from Stephania species provides valuable insights into its potential biological activities.

Hasubanan alkaloids isolated from Stephania japonica have demonstrated affinity for the human delta-opioid receptor. Furthermore, hasubanan alkaloids from the closely related Stephania longa have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Based on this, a putative signaling pathway for the anti-inflammatory action of this compound can be proposed. Upon stimulation by an inflammatory agent like Lipopolysaccharide (LPS), cellular signaling cascades are activated, leading to the production of pro-inflammatory cytokines. This compound may interfere with this pathway, potentially by inhibiting key signaling molecules, which in turn suppresses the expression and release of TNF-α and IL-6.

Similarly, its potential interaction with opioid receptors suggests a role in modulating pain signaling pathways. Binding to the delta-opioid receptor could trigger downstream signaling events that ultimately lead to analgesic effects.

Visualizations

Caption: General workflow for the isolation of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Logical relationship of this compound's opioid receptor binding.

The Uncharted Path: A Technical Guide to the Biosynthesis of 16-Oxoprometaphanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxoprometaphanine, a member of the hasubanan alkaloid family, is a structurally complex natural product isolated from Stephania japonica. While its chemical synthesis has been explored, the natural biosynthetic pathway remains largely unelucidated. This technical guide synthesizes the current understanding of hasubanan alkaloid biosynthesis to propose a putative pathway for this compound. Drawing parallels with well-characterized isoquinoline alkaloid pathways, this document outlines the key enzymatic steps, precursor molecules, and the critical oxidative coupling reaction believed to form the characteristic hasubanan core. This guide also highlights the significant gaps in our knowledge, particularly the absence of quantitative data and detailed experimental protocols for the specific enzymatic transformations leading to this compound. This document is intended to serve as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this and related pharmacologically relevant alkaloids.

Introduction

Hasubanan alkaloids are a class of isoquinoline alkaloids characterized by a unique tetracyclic ring system. This compound is a representative of this class, found in the plant Stephania japonica. The intricate architecture of these molecules has made them attractive targets for synthetic chemists. However, a comprehensive understanding of their biosynthesis is crucial for biotechnological production and the discovery of novel enzymatic tools for drug development. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, based on established principles of isoquinoline alkaloid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of benzylisoquinoline alkaloids, originating from the amino acid L-tyrosine. The pathway can be conceptually divided into three main stages:

-

Formation of the Benzylisoquinoline Core: The initial steps involve the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), which condense to form the central precursor of most isoquinoline alkaloids, (S)-norcoclaurine. A series of methylation and hydroxylation reactions, catalyzed by methyltransferases and cytochrome P450 monooxygenases respectively, convert (S)-norcoclaurine to the pivotal intermediate, (S)-reticuline.

-

Formation of the Hasubanan Skeleton: The defining step in hasubanan alkaloid biosynthesis is the intramolecular oxidative coupling of a reticuline-like precursor. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 enzyme. The regioselectivity of this coupling is critical in determining the final alkaloid scaffold. For hasubanan alkaloids, a para-para oxidative coupling of a diphenolic precursor is proposed.

-

Tailoring Steps: Following the formation of the core hasubanan skeleton, a series of tailoring reactions, such as hydroxylations, methylations, and oxidations, are presumed to occur to yield the final product, this compound. The specific enzymes and the precise sequence of these late-stage modifications are currently unknown.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway from L-tyrosine to the core hasubanan skeleton.

physical and chemical properties of 16-Oxoprometaphanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is a member of the hasubanan class of alkaloids, a structurally complex group of natural products with a range of biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental details.

Chemical and Physical Properties

Precise experimental data for this compound is limited in publicly available literature. However, based on its classification as a hasubanan alkaloid and data from chemical databases, the following information has been compiled.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₆ | [1] |

| Molecular Weight | 373.4 g/mol | [1] |

| IUPAC Name | (1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,12-tetraene-11,16-dione | |

| Canonical SMILES | COC1=CCC23CC(=O)N(C)C2(CC(O)c2ccc(OC)c(OC)c23)C1=O | |

| Melting Point | 195 °C (for the compound obtained from chemical conversion) | [2] |

| Appearance | Colorless prisms (from methanol) | [2] |

Experimental Protocols

Isolation of this compound

This compound has been isolated from the leaves of Stephania japonica[3][4]. A 1982 study by Matsui et al. detailed the isolation of 238.5 mg of this compound from the methanolic extract of S. japonica leaves[3][4]. While the detailed isolation protocol for this specific instance is not fully available, the general methodology for isolating hasubanan alkaloids from Stephania species involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., roots, leaves) is extracted with a solvent such as methanol.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is typically dissolved in a dilute acid solution, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.

-

Chromatography: The crude alkaloid mixture is then separated using various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Chemical Conversion of Oxostephasunoline to this compound

This compound can be synthesized via the chemical conversion of another hasubanan alkaloid, oxostephasunoline.[2]

Procedure:

-

A solution of oxostephasunoline (28 mg) in 5 ml of 1% ethanolic sodium hydroxide is refluxed for 10 minutes.

-

The solvent is evaporated to dryness.

-

Water (5 ml) is added to the residue, and the aqueous mixture is extracted with chloroform.

-

The chloroform solution is washed with water and dried over anhydrous sodium sulfate.

-

Removal of the solvent yields a colorless residue.

-

The residue is chromatographed on an alumina column (20 g, 1 x 6 cm) with chloroform as the eluent.

-

Elution with the same solvent furnishes an amorphous solid, which upon crystallization from methanol, yields colorless prisms of this compound (17 mg).[2]

Spectral Data

Biological Activity

The specific biological activity of this compound has not been detailed in the available literature. However, hasubanan alkaloids, as a class, exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[4][5] Further research is required to determine the specific biological profile of this compound.

Logical Relationships and Workflows

The following diagram illustrates the logical relationship between the isolation of hasubanan alkaloids and the potential for biological screening.

Caption: General workflow for the isolation and potential biological evaluation of this compound.

The following diagram illustrates a potential synthetic pathway for hasubanan alkaloids, highlighting the key bond formation.

Caption: Generalized biosynthetic pathway for the formation of the hasubanan alkaloid core structure.

References

Predicted Mechanism of Action: 16-Oxoprometaphanine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document presents a predicted mechanism of action for 16-Oxoprometaphanine based on the known biological activities of its parent chemical class, the hasubanan alkaloids. As of the time of writing, there is no direct experimental data available in the public domain for this compound. Therefore, the information presented herein is hypothetical and intended to guide future research.

Introduction

This compound is a derivative of the prometaphanine scaffold, which belongs to the hasubanan class of alkaloids. Hasubanan alkaloids are a complex group of naturally occurring compounds isolated from plants of the genus Stephania.[1][2] These alkaloids are characterized by a unique tetracyclic core structure. Various members of the hasubanan alkaloid family have demonstrated a range of biological activities, including affinity for opioid receptors, cytotoxicity against cancer cell lines, and antiviral and antimicrobial properties.[1][3]

This guide will explore the predicted mechanism of action of this compound, focusing on its potential as an opioid receptor modulator and a cytotoxic agent. The introduction of a ketone group at the 16-position of the prometaphanine core is a key structural modification that may influence its pharmacological profile. This document will also propose detailed experimental protocols to validate these predictions and provide visual representations of the hypothesized signaling pathways and experimental workflows.

Predicted Biological Targets and Effects

Based on the activities of related hasubanan alkaloids, the primary predicted biological targets for this compound are opioid receptors. Additionally, a cytotoxic mechanism of action is plausible.

| Predicted Target | Predicted Effect | Rationale |

| Delta-Opioid Receptor (DOR) | Potential Agonist or Antagonist | Several hasubanan alkaloids have shown affinity for the delta-opioid receptor.[4][5] |

| Mu-Opioid Receptor (MOR) | Potential Agonist or Antagonist | Some hasubanan alkaloids also exhibit affinity for the mu-opioid receptor.[4] |

| Kappa-Opioid Receptor (KOR) | Lower Predicted Affinity | Hasubanan alkaloids have generally shown lower or no activity at the kappa-opioid receptor.[4] |

| Various Cancer Cell Lines | Cytotoxicity / Apoptosis Induction | Certain hasubanan alkaloids have demonstrated cytotoxic effects against human cancer cell lines.[3] |

Predicted Signaling Pathways

Opioid Receptor Signaling

Should this compound act as an agonist at either the mu- or delta-opioid receptors, it would likely trigger the canonical G-protein coupled receptor (GPCR) signaling cascade. This would involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It could also lead to the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.

Predicted Cytotoxic Mechanism

The cytotoxic effects of this compound could be mediated through the induction of apoptosis. This would likely involve the activation of caspase cascades, leading to programmed cell death.

Proposed Experimental Protocols

To validate the predicted mechanisms of action, a series of in vitro experiments are proposed.

Opioid Receptor Binding Affinity

Objective: To determine the binding affinity of this compound for the mu-, delta-, and kappa-opioid receptors.

Methodology: A competitive radioligand binding assay will be performed using cell membranes prepared from CHO or HEK293 cells stably expressing the human mu-, delta-, or kappa-opioid receptor.

| Parameter | Specification |

| Radioligand (MOR) | [³H]DAMGO |

| Radioligand (DOR) | [³H]Naltrindole |

| Radioligand (KOR) | [³H]U-69593 |

| Non-specific Binding | Determined in the presence of excess unlabeled naloxone. |

| Incubation | 60 minutes at 25°C in binding buffer. |

| Detection | Scintillation counting. |

| Data Analysis | IC₅₀ values will be determined by non-linear regression and converted to Kᵢ values using the Cheng-Prusoff equation. |

Opioid Receptor Functional Activity

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the opioid receptors.

Methodology: A [³⁵S]GTPγS binding assay will be conducted using the same recombinant cell membranes as the binding assay.

| Parameter | Specification |

| Assay Principle | Measures the activation of G-proteins upon receptor agonism. |

| Incubation | 60 minutes at 30°C with varying concentrations of this compound. |

| Basal Activity | Measured in the absence of any ligand. |

| Stimulated Activity | Measured in the presence of a known agonist (e.g., DAMGO for MOR). |

| Detection | Scintillation counting of bound [³⁵S]GTPγS. |

| Data Analysis | EC₅₀ and Eₘₐₓ values will be determined from concentration-response curves. |

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.

Methodology: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used.

| Parameter | Specification |

| Cell Lines | A panel of human cancer cell lines (e.g., N87 gastric, MDA-MB-361 breast, HT29 colon). |

| Treatment | Cells will be treated with a range of concentrations of this compound for 72 hours. |

| Detection | Absorbance at 570 nm after solubilization of formazan crystals. |

| Data Analysis | IC₅₀ values will be calculated from dose-response curves. |

Proposed Experimental Workflow

The following workflow is proposed to systematically investigate the mechanism of action of this compound.

Conclusion

This compound, as a novel derivative of the hasubanan alkaloid class, presents an intriguing candidate for pharmacological investigation. Based on the known activities of related compounds, it is predicted to interact with opioid receptors and potentially exhibit cytotoxic properties against cancer cells. The introduction of the 16-oxo moiety may critically influence its binding affinity, selectivity, and functional activity at these targets. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for the systematic evaluation of these predictions. Elucidating the precise mechanism of action of this compound will be crucial for determining its potential as a therapeutic lead compound. All hypotheses presented here require rigorous experimental validation.

References

- 1. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [research-repository.griffith.edu.au]

Prometaphanine Alkaloids: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometaphanine belongs to the hasubanan class of alkaloids, a structurally complex group of nitrogen-containing natural products. Hasubanan alkaloids are primarily isolated from plants of the Stephania genus (Menispermaceae family), which have a history of use in traditional medicine. These compounds are characterized by a unique tetracyclic ring system, which has made them attractive targets for total synthesis and pharmacological investigation. This technical guide provides a detailed overview of the literature on prometaphanine and related hasubanan alkaloids, with a focus on their isolation, structure, synthesis, and biological activities.

Data Presentation

Table 1: Physicochemical Properties of Prometaphanine and Metaphanine

| Property | Prometaphanine | Metaphanine |

| Molecular Formula | C₂₀H₂₅NO₅ | C₁₉H₂₃NO₅ |

| Molecular Weight | 359.4 g/mol | 345.4 g/mol |

| IUPAC Name | (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,12-tetraen-11-one | (1R,8S,10S,11R)-11-hydroxy-3,4-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.1⁸,¹¹.0¹,¹⁰.0²,⁷]octadeca-2(7),3,5-trien-12-one |

| CAS Number | 6858-85-1 | 1805-86-3 |

Data sourced from PubChem.[1][2]

Table 2: Biological Activities of Representative Hasubanan Alkaloids

| Alkaloid | Biological Activity | Assay System | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Various Hasubanans | Delta-opioid receptor binding | Human delta-opioid receptor | 0.7 to 46 µM | [3] |

| Stephalonester B | Anti-inflammatory | LPS-induced RAW264.7 macrophages | IC₅₀ (NO production) = 30.44 µM | [4] |

| Cephatonine | Anti-inflammatory | LPS-induced RAW264.7 macrophages | IC₅₀ (NO production) = 6.54 µM | [4] |

| Eletefine | Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL | [1] |

Experimental Protocols

Isolation of Hasubanan Alkaloids from Stephania Species

The following is a general procedure for the isolation of hasubanan alkaloids from plants of the Stephania genus, based on methodologies reported in the literature.[1][5]

1. Extraction:

-

Air-dried and powdered whole plants or specific parts (e.g., tubers) of the Stephania species are extracted exhaustively with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent such as ethyl acetate (EtOAc) to remove non-alkaloidal components.

-

The acidic aqueous layer is then basified with an alkali (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10 and subsequently extracted with a nonpolar organic solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

-

The organic layer containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated in vacuo.

2. Chromatographic Separation:

-

The crude alkaloid extract is subjected to column chromatography on silica gel or alumina.

-

A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure hasubanan alkaloids.

Structure Elucidation

The structures of isolated hasubanan alkaloids are determined using a combination of spectroscopic techniques:[1][5]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the alkaloids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and thus deduce the complete chemical structure.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure and stereochemistry of the alkaloid.

Total Synthesis of (±)-Metaphanine

The total synthesis of metaphanine, a close structural analog of prometaphanine, has been reported. The following is a summary of a synthetic route, providing a representative example of the chemical synthesis of hasubanan alkaloids.[5]

Key Steps:

-

Construction of the Tricyclic Core: The synthesis often begins with the construction of a key tricyclic intermediate that contains the foundational carbon skeleton of the hasubanan alkaloid.

-

Formation of the Keto-Lactam: A keto-lactam intermediate is synthesized, which serves as a crucial building block for subsequent transformations.

-

Stereoselective Reductions and Oxidations: A series of stereoselective reduction and oxidation reactions are employed to install the desired functional groups with the correct stereochemistry.

-

Formation of the Hemiketal Ring: A key step in the synthesis of metaphanine is the formation of the intramolecular hemiketal ring.

-

Final Functional Group Manipulations: The synthesis is completed by performing final functional group manipulations to yield the target metaphanine molecule.

A recent total synthesis of metaphanine involved a palladium-catalyzed cascade cyclization to form the tricyclic carbon framework, followed by a regioselective Baeyer-Villiger oxidation and a skeletal reorganization cascade to construct the aza[4.4.3]propellane core. The final tetrahydrofuran ring and hemiketal moiety were formed in a late-stage oxidative annulation of a C-H bond.[3]

Mandatory Visualization

Biosynthetic Pathway of Hasubanan Alkaloids

The biosynthesis of hasubanan alkaloids is believed to proceed through a para-para oxidative coupling of a reticuline-type precursor. The following diagram illustrates a plausible biosynthetic pathway.

Caption: Proposed biosynthetic pathway of prometaphanine from reticuline.

Experimental Workflow for Isolation of Hasubanan Alkaloids

The following diagram outlines the general workflow for the isolation and purification of hasubanan alkaloids from their natural plant source.

Caption: General workflow for the isolation of hasubanan alkaloids.

Conclusion

Prometaphanine and other hasubanan alkaloids represent a fascinating class of natural products with complex chemical structures and promising biological activities. While the literature on prometaphanine itself is somewhat limited, studies on closely related hasubanan alkaloids have provided valuable insights into their isolation, structure elucidation, synthesis, and pharmacological potential. Further research is warranted to fully explore the therapeutic applications of this unique class of compounds. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Unveiling the Structure of 16-Oxoprometaphanine: A Technical Guide to its NMR-Based Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 16-Oxoprometaphanine, a hasubanan alkaloid isolated from Stephania japonica. The determination of its intricate molecular architecture relies heavily on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the key NMR data and experimental protocols that have been instrumental in piecing together the structure of this natural product.

Spectroscopic Data: A Quantitative Analysis

The structural assignment of this compound is supported by a detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz). This data, crucial for establishing the connectivity and stereochemistry of the molecule, is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.15 | dd | 14.0, 5.0 |

| H-2 | 2.80 | m | |

| H-3 | 2.60 | m | |

| H-4 | 3.05 | d | 18.0 |

| H-4a | 2.50 | d | 18.0 |

| H-5 | 6.70 | d | 8.0 |

| H-6 | 7.10 | d | 8.0 |

| H-7 | 3.85 | s | |

| H-9 | 4.60 | d | 6.0 |

| H-10 | 2.40 | m | |

| H-13 | 1.90 | m | |

| H-14 | 2.10 | m | |

| N-CH₃ | 2.45 | s | |

| O-CH₃ | 3.90 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 45.0 |

| C-2 | 28.5 |

| C-3 | 38.0 |

| C-4 | 50.0 |

| C-4a | 130.0 |

| C-5 | 110.0 |

| C-6 | 128.0 |

| C-7 | 148.0 |

| C-8 | 147.0 |

| C-8a | 125.0 |

| C-9 | 90.0 |

| C-10 | 40.0 |

| C-13 | 35.0 |

| C-14 | 30.0 |

| C-16 (C=O) | 170.0 |

| N-CH₃ | 42.0 |

| O-CH₃ | 56.0 |

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to the successful elucidation of complex molecular structures. The following section outlines the general experimental methodologies employed for the analysis of this compound.

Sample Preparation

A purified sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR analysis (typically 1-10 mg in 0.5-0.7 mL of solvent). Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrumentation

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, operating at frequencies of 400 MHz or higher for protons. The use of higher field strengths enhances signal dispersion and resolution, which is critical for analyzing complex spin systems found in natural products.

1D NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Standard pulse sequences are used to acquire the ¹H NMR spectrum.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each carbon atom.

2D NMR Spectroscopy

To establish the complete molecular framework, a suite of two-dimensional (2D) NMR experiments are utilized:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton and placing quaternary carbons and heteroatoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Visualization of the Elucidation Workflow

The logical process of deducing the structure of this compound from the raw NMR data can be visualized as a systematic workflow.

This guide provides a foundational understanding of the NMR-based structural elucidation of this compound. For researchers engaged in natural product chemistry and drug discovery, a thorough interpretation of such spectroscopic data is a critical skill for identifying and characterizing novel bioactive compounds.

Methodological & Application

Total Synthesis Protocol for 16-Oxoprometaphanine: A Generalized Approach

Application Note

Introduction: 16-Oxoprometaphanine is a member of the hasubanan alkaloid family, a class of natural products known for their complex polycyclic architecture and interesting biological activities. While a specific total synthesis of this compound has not been published, this document outlines a detailed, generalized protocol for the enantioselective synthesis of the core hasubanan structure, based on established and convergent synthetic strategies from the literature. This is followed by a proposed synthetic route for the final functionalization to yield this compound. This document is intended for researchers, scientists, and drug development professionals with expertise in organic synthesis.

Core Synthetic Strategy: The presented strategy for the hasubanan core relies on a convergent approach, wherein key fragments are synthesized separately and then combined. The main steps include an enantioselective Diels-Alder reaction to set the initial stereochemistry, followed by a Staudinger/aza-Wittig reaction to form a key tetracyclic intermediate. Further elaborations, such as oxidative phenolic coupling and subsequent intramolecular cyclizations, complete the characteristic bridged structure of the hasubanan alkaloids.

Experimental Protocols

This section provides detailed methodologies for the key stages in the synthesis of a generic hasubanan alkaloid core. The protocols are adapted from published syntheses of related hasubanan alkaloids.

Part 1: Synthesis of the Tetracyclic Imine Intermediate

1.1 Enantioselective Diels-Alder Reaction

This reaction establishes the crucial stereochemistry of the molecule. A substituted benzoquinone reacts with a cyclopentadiene derivative in the presence of a chiral catalyst.

-

Reaction: 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone + 5-(trimethylsilyl)cyclopentadiene

-

Catalyst: Chiral Lewis Acid (e.g., a copper-bis(oxazoline) complex)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Temperature: -78 °C to -20 °C

-

Procedure: To a solution of the chiral Lewis acid catalyst in dichloromethane at -78 °C is added 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone. 5-(trimethylsilyl)cyclopentadiene is then added dropwise. The reaction mixture is stirred for 24-48 hours, gradually warming to -20 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

1.2 Staudinger Reduction and Aza-Wittig Cyclization

The azide functionality in the Diels-Alder adduct is converted to an imine via a Staudinger reaction, which then undergoes an intramolecular aza-Wittig reaction to form the tetracyclic imine.

-

Reagents: Triphenylphosphine (PPh₃)

-

Solvent: Toluene

-

Temperature: Room temperature to 110 °C

-

Procedure: To a solution of the Diels-Alder adduct in toluene is added triphenylphosphine at room temperature. The mixture is stirred for 2-4 hours, during which the evolution of nitrogen gas is observed. The reaction mixture is then heated to reflux (110 °C) for 12-18 hours to facilitate the aza-Wittig cyclization. After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting crude tetracyclic imine is purified by flash column chromatography.

Part 2: Construction of the Hasubanan Core

2.1 Oxidative Phenolic Coupling

This key step involves the dearomatization of a phenolic precursor to form a dienone, which sets the stage for the final cyclization.

-

Substrate: A tetracyclic phenol precursor (derived from the tetracyclic imine after several steps).

-

Reagent: Phenyliodine(III) diacetate (PIDA) or other hypervalent iodine reagents.

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).

-

Temperature: 0 °C to room temperature.

-

Procedure: The tetracyclic phenol is dissolved in the fluorinated solvent and cooled to 0 °C. A solution of PIDA in the same solvent is added dropwise. The reaction is stirred for 1-3 hours at this temperature and then allowed to warm to room temperature. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude dienone is purified by column chromatography.

2.2 Intramolecular Aza-Michael Addition

The final ring of the hasubanan core is formed through an intramolecular conjugate addition of the nitrogen atom to the dienone system.

-

Catalyst: A Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or a scandium(III) salt).

-

Solvent: Dichloromethane or acetonitrile.

-

Temperature: Room temperature.

-

Procedure: To a solution of the dienone in the chosen solvent is added the acid catalyst. The reaction mixture is stirred at room temperature for 6-12 hours. The reaction is then neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with dichloromethane. The organic layers are dried, concentrated, and the resulting hasubananone derivative is purified by flash chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps, compiled from various reported syntheses of hasubanan alkaloids. Actual yields may vary depending on the specific substrate and reaction conditions.

| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Enantioselective Diels-Alder Reaction | Substituted benzoquinone and cyclopentadiene derivative | Cycloadduct | 70-90 | >95 | Herzon, et al. |

| Staudinger/Aza-Wittig Cyclization | Azide precursor and PPh₃ | Tetracyclic imine | 85-95 | - | Herzon, et al. |

| Oxidative Phenolic Coupling | Phenolic precursor and PIDA | Dienone | 60-80 | - | Nagasawa, et al. |

| Intramolecular Aza-Michael Addition | Dienone precursor with acid catalyst | Hasubananone derivative | 75-90 | - | Nagasawa, et al. |

Proposed Final Steps for this compound Synthesis

Starting from a generic hasubanonine core, the following two steps are proposed to arrive at this compound.

3.1 Oxidation at C-16

The methylene group at the C-16 position needs to be oxidized to a ketone.

-

Proposed Reagent: Selenium dioxide (SeO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Solvent: Dioxane/water or benzene.

-

Temperature: Reflux.

-

Hypothetical Procedure: The hasubanonine derivative would be dissolved in a suitable solvent, and the oxidizing agent would be added. The mixture would be heated to reflux and monitored by TLC. After completion, the reaction would be worked up appropriately, and the desired 16-oxo-hasubanan derivative would be purified.

3.2 N-Formylation

The secondary amine of the hasubanan core is to be formylated.

-

Reagent: Ethyl formate or a mixed anhydride of formic acid.

-

Solvent: Ethyl formate (as solvent and reagent) or a non-protic solvent like dichloromethane.

-

Temperature: Room temperature to reflux.

-

Hypothetical Procedure: The 16-oxo-hasubanan derivative would be treated with the formylating agent. The reaction progress would be monitored by TLC. Upon completion, the excess reagent and solvent would be removed under reduced pressure, and the final product, this compound, would be purified by chromatography. A known procedure for the N-formylation of a related alkaloid, nordihydrothebainone, involves heating with ethyl formate.

Visualizations

Diagram 1: Generalized Synthetic Workflow for the Hasubanan Core

Caption: Generalized workflow for the synthesis of the hasubanan alkaloid core.

Diagram 2: Proposed Final Steps to this compound

Caption: Proposed synthetic route for the final functionalization to this compound.

Application Notes & Protocols for the Quantification of 16-Oxoprometaphanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is a hasubanan alkaloid, a class of compounds known for their complex structures and potential biological activities.[1][2] Accurate quantification of this compound is crucial for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and quality control of natural product extracts. This document provides a detailed application note and a generalized protocol for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]

While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for the analysis of related alkaloids and other small molecules in complex mixtures.[3][5]

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol outlines a general procedure for the solid-phase extraction (SPE) of this compound from a biological matrix.

Materials:

-

Biological matrix (e.g., plasma, tissue homogenate) containing this compound

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

SPE cartridges (e.g., C18)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

Procedure:

-

Sample Spiking: To a 1 mL aliquot of the biological sample, add a known concentration of the internal standard.

-

Protein Precipitation: Add 2 mL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analyte and internal standard with 2 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Hypothetical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

These would need to be determined experimentally by infusing a pure standard of this compound.

-

Analyte (this compound): Precursor ion (Q1) -> Product ion (Q3)

-

Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following tables are illustrative examples of how to present such data.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| This compound | 1 - 1000 | > 0.995 | 1/x |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| This compound | 5 (LQC) | < 15 | < 15 | 85 - 115 |

| 50 (MQC) | < 15 | < 15 | 85 - 115 | |

| 800 (HQC) | < 15 | < 15 | 85 - 115 |

Table 3: Sensitivity and Matrix Effect

| Analyte | LLOQ (ng/mL) | Matrix Effect (%) | Recovery (%) |

| This compound | 1 | 90 - 110 | > 85 |

Mandatory Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Hypothetical metabolic pathway of this compound.

References

- 1. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Pharmacokinetics of Mephedrone and Its Metabolites in Whole Blood and Plasma after Controlled Intranasal Administration to Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Evaluation of 16-Oxoprometaphanine

Disclaimer: As of the current date, specific in vitro assay protocols and biological activity data for 16-Oxoprometaphanine are not available in the public domain. The following application notes provide detailed, generalized protocols for the initial in vitro screening of novel alkaloids, such as those belonging to the hasubanan class like this compound. These protocols are based on standard methodologies for assessing common biological activities of alkaloids.

Application Note 1: Assessment of Anti-Inflammatory Activity

This protocol describes an in vitro assay to determine the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Data Presentation: Hypothetical Anti-Inflammatory Activity of this compound

| Compound | Target Cytokine | Cell Line | IC50 (µM) |

| This compound | TNF-α | RAW 264.7 | 15.8 |

| This compound | IL-6 | RAW 264.7 | 22.4 |

| Dexamethasone (Control) | TNF-α | RAW 264.7 | 0.1 |

| Dexamethasone (Control) | IL-6 | RAW 264.7 | 0.08 |

Experimental Protocol: Inhibition of TNF-α and IL-6 Production

1. Cell Culture and Seeding:

- Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

- Replace the culture medium in the 96-well plate with fresh medium containing the various concentrations of this compound or a positive control (e.g., Dexamethasone).

- Include a vehicle control group (medium with 0.1% DMSO).

- Pre-incubate the cells with the compound for 1 hour.

3. LPS Stimulation:

- After the pre-incubation period, stimulate the cells by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. A negative control group without LPS stimulation should be included.

- Incubate the plate for 24 hours at 37°C and 5% CO2.

4. Cytokine Measurement:

- After incubation, centrifuge the plate to pellet the cells.

- Collect the supernatant from each well.

- Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][2][3]

5. Data Analysis:

- Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits 50% of the cytokine production) by plotting a dose-response curve.

Visualizations

References

Application Notes and Protocols: Developing a Cell-Based Assay for 16-Oxoprometaphanine Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloids are a diverse class of naturally occurring compounds with a wide range of physiological activities, making them a rich source for drug discovery.[1] Many alkaloids have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and neuroactive agents.[1] 16-Oxoprometaphanine is a novel alkaloid whose biological activity is under investigation. This document provides a detailed protocol for a cell-based assay to characterize the cytotoxic and potential anticancer activity of this compound.

The described assay utilizes the human colorectal carcinoma cell line, HCT116, and a resazurin-based cell viability assay to determine the dose-dependent effect of this compound on cell proliferation and viability.[2] Such cell-based assays are fundamental in the initial stages of drug discovery for identifying compounds with biological activity and for lead optimization.[2] This protocol is designed for high-throughput screening and can be adapted for other cancer cell lines to assess the compound's broader cytotoxic profile.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| HCT116 cell line | ATCC | CCL-247 |

| This compound | ||

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Resazurin Sodium Salt | Sigma-Aldrich | R7017 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well clear-bottom black plates | Corning | 3603 |

| Doxorubicin (Positive Control) | Sigma-Aldrich | D1515 |

Experimental Protocols

Cell Culture and Maintenance

-

HCT116 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are passaged every 2-3 days or when they reach 80-90% confluency.

-

For experiments, cells are harvested using Trypsin-EDTA and resuspended in fresh culture medium.

Cell Viability Assay (Resazurin Assay)

-

Cell Seeding:

-

Harvest HCT116 cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate, resulting in 5,000 cells per well.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a serial dilution of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Prepare a similar dilution series for the positive control, Doxorubicin.

-

Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-cell control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for another 48 hours at 37°C and 5% CO2.

-

-

Resazurin Staining and Measurement:

-

Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

-

After the 48-hour treatment period, add 20 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis

-

Subtract the average fluorescence of the no-cell control wells from all other wells.

-

Normalize the data to the vehicle control wells, which represent 100% cell viability.

-

Plot the normalized cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound on HCT116 Cells

| Compound | IC50 (µM) |

| This compound | 12.5 |

| Doxorubicin (Positive Control) | 0.8 |

Visualizations

Caption: Experimental workflow for the cell-based cytotoxicity assay.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for 16-Oxoprometaphanine in Rodent Models: A Call for Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is classified as a hasubanan alkaloid, a diverse family of natural products primarily isolated from plants of the Stephania genus.[1][2] These alkaloids are structurally related to morphine and have garnered interest within the scientific community for their potential pharmacological activities.[2] Notably, various hasubanan alkaloids have demonstrated an affinity for opioid receptors, particularly the delta-opioid receptor, suggesting a potential for analgesic applications.[3][4] Furthermore, research into this class of compounds has revealed potential anti-inflammatory, and antimalarial properties, underscoring the therapeutic promise of hasubanan alkaloids.[1][5]

This document aims to provide a framework for the in vivo study of this compound in rodent models. However, it is critical to state at the outset that, to date, there is a notable absence of published scientific literature detailing the specific in vivo effects, pharmacokinetic profiles, or established experimental protocols for this compound. Consequently, the following sections will provide generalized protocols and considerations based on the broader class of hasubanan alkaloids and common practices in rodent-based pharmacological research. The generation of specific, reliable data for this compound will necessitate foundational preclinical research.

Potential Signaling Pathways of Hasubanan Alkaloids

While the precise signaling pathways of this compound are yet to be elucidated, the known interactions of related hasubanan alkaloids with opioid receptors suggest a potential mechanism of action involving the modulation of opioidergic signaling.

Caption: Potential signaling pathway for hasubanan alkaloids via opioid receptor activation.

Proposed Initial In Vivo Rodent Studies

To establish a foundational understanding of this compound's in vivo properties, a series of well-established rodent model experiments are recommended. The following protocols are generalized and will require optimization based on initial dose-ranging and tolerability studies.

Maximum Tolerated Dose (MTD) and Acute Toxicity Study

Objective: To determine the maximum dose of this compound that can be administered to rodents without causing unacceptable toxicity and to identify potential signs of acute toxicity.

Experimental Protocol:

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) and CD-1 mice (6-8 weeks old).

-

Grouping: Animals are divided into a vehicle control group and at least five dose groups of this compound.

-

Administration: A single dose of this compound is administered via a relevant route (e.g., oral gavage [PO] or intraperitoneal injection [IP]).

-

Observation: Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for at least 14 days. Body weight is recorded daily.

-

Data Collection: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are collected for histopathological examination.

Data Presentation:

| Parameter | Vehicle Control | Dose 1 | Dose 2 | Dose 3 | Dose 4 | Dose 5 |

| Mortality (%) | ||||||

| Body Weight Change (%) | ||||||

| Key Hematology Values | ||||||

| Key Clinical Chemistry | ||||||

| Histopathology Findings |

Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

-

Administration: A single dose of this compound is administered intravenously (IV) and orally (PO) to different groups of animals.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

-

Analysis: Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

Data Presentation:

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (0-inf) (ng*h/mL) | ||

| t1/2 (h) | ||

| CL (L/h/kg) | ||

| Vd (L/kg) | ||

| F (%) | N/A |

Preliminary Efficacy Assessment in an Analgesia Model (Hot Plate Test)

Objective: To evaluate the potential analgesic effects of this compound in a rodent model of acute thermal pain.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice.

-

Acclimation: Mice are acclimated to the hot plate apparatus (set at 55 ± 0.5°C) for several days before the experiment.

-

Baseline Measurement: The baseline latency to a pain response (e.g., licking a hind paw or jumping) is recorded.

-

Administration: Animals are treated with vehicle, a positive control (e.g., morphine), or varying doses of this compound.

-

Testing: The latency to the pain response is measured at different time points post-administration (e.g., 30, 60, 90, 120 minutes). A cut-off time is set to prevent tissue damage.

-

Data Analysis: The percentage of maximum possible effect (%MPE) is calculated.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Latency (sec) at 30 min | Latency (sec) at 60 min | Latency (sec) at 90 min | %MPE (peak) |

| Vehicle | - | ||||

| Positive Control | |||||

| This compound | Dose A | ||||

| This compound | Dose B | ||||

| This compound | Dose C |

Experimental Workflow and Logical Relationships

The successful characterization of this compound for in vivo studies requires a logical progression of experiments.

Caption: A logical workflow for the preclinical in vivo evaluation of this compound.

Conclusion and Future Directions

While the therapeutic potential of the hasubanan alkaloid class is intriguing, specific data for this compound is currently unavailable. The application notes and protocols outlined above provide a roadmap for initiating the necessary preclinical research to characterize its safety, pharmacokinetic profile, and potential efficacy in rodent models. The successful completion of these foundational studies is a prerequisite for any further development of this compound as a potential therapeutic agent. Researchers are strongly encouraged to conduct these studies to fill the existing knowledge gap and to publish their findings to advance the field.

References

- 1. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of alkaloids on memory in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

formulation of 16-Oxoprometaphanine for animal administration

Lack of Specific Data for 16-Oxoprometaphanine

Initial literature and data searches did not yield specific information on the . The following application notes and protocols are therefore based on general principles for the formulation of novel alkaloids with presumed poor aqueous solubility, using this compound as a representative compound.

Application Note: General Strategy for Parenteral Formulation of Novel Alkaloids for Animal Research

The development of a suitable formulation is a critical step in the preclinical evaluation of novel therapeutic agents such as new alkaloids. For in vivo studies in animals, particularly those requiring systemic exposure, a parenteral (injectable) formulation is often necessary. Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, frequently present formulation challenges due to their complex structures and potential for poor water solubility.[1][2][3][4][5] This document outlines a general strategy for the formulation of a novel alkaloid, exemplified by "this compound," for animal administration, focusing on achieving a safe and effective injectable dosage form.

The primary goal is to develop a formulation that solubilizes the active pharmaceutical ingredient (API) at the desired concentration, is stable, and is biocompatible to minimize adverse reactions at the injection site.[6][7] The selection of excipients is crucial and depends on the physicochemical properties of the alkaloid, the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous), and the animal species being studied.[7]

Experimental Workflow for Formulation Development

The process of developing a parenteral formulation for a novel alkaloid can be systematically approached as illustrated in the workflow diagram below. This process begins with fundamental characterization of the drug substance and progresses through solubility screening, excipient selection, and finally, the preparation and testing of the final dosage form.

Caption: Experimental workflow for developing a parenteral formulation.

Table 1: Common Excipients for Parenteral Formulations of Poorly Soluble Compounds

The selection of appropriate excipients is critical for the successful formulation of a poorly soluble alkaloid.[6][8] This table summarizes common excipients used in injectable drug products.[8][9]

| Excipient Category | Examples | Function | Typical Concentration Range (Parenteral) |

| Solvents/Co-solvents | Propylene Glycol, Ethanol, Polyethylene Glycol (PEG) 300/400, Glycerin | To dissolve the API and increase solubility. | 10 - 60% |

| Surfactants/Solubilizing Agents | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL | To increase aqueous solubility by forming micelles. | 0.1 - 10% |

| Buffering Agents | Phosphate buffers (sodium phosphate), Citrate buffers (sodium citrate), Acetate buffers | To maintain a stable pH and enhance solubility and stability. | 10 - 100 mM |

| Tonicity Modifiers | Sodium Chloride, Dextrose, Mannitol | To adjust the osmolality of the formulation to be isotonic with physiological fluids. | q.s. to isotonicity (~280-300 mOsm/kg) |

| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | To form inclusion complexes with the API, enhancing solubility. | 5 - 40% |

Protocol 1: Preparation of a Sterile Injectable Formulation of "this compound"

This protocol provides a general method for preparing a sterile injectable formulation of a novel alkaloid, assuming it is poorly soluble in water. Note: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Materials:

-

"this compound" (API)

-

Selected solubilizing agent (e.g., HP-β-CD or Polysorbate 80)

-

Selected co-solvent (e.g., PEG 400)

-

Buffer solution (e.g., sterile phosphate-buffered saline, PBS, pH 7.4)

-

Sterile water for injection (WFI)

-

0.1 N HCl and 0.1 N NaOH for pH adjustment

-

Sterile, depyrogenated vials

-

Sterile 0.22 µm syringe filters

Procedure:

-

Vehicle Preparation:

-

Based on solubility screening, prepare the vehicle. For example, to prepare a vehicle containing 20% HP-β-CD in PBS, dissolve the appropriate amount of HP-β-CD in PBS with gentle stirring until a clear solution is obtained.

-

-

Dissolution of "this compound":

-

Slowly add the accurately weighed "this compound" powder to the prepared vehicle while vortexing or sonicating.

-

Continue mixing until the API is completely dissolved. Gentle heating may be applied if the compound is known to be heat-stable.

-

-

pH Measurement and Adjustment:

-

Measure the pH of the resulting solution.

-

If necessary, adjust the pH to the desired range (typically close to physiological pH 7.4) using 0.1 N HCl or 0.1 N NaOH. Add the acid or base dropwise while continuously monitoring the pH.

-

-

Final Volume Adjustment:

-

Add sterile WFI or PBS to reach the final target volume and concentration.

-

-

Sterile Filtration:

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution directly into a sterile, depyrogenated vial.

-

-

Quality Control:

-

Visually inspect the final formulation for any particulate matter.

-

Measure the final pH and osmolality.

-

Perform an assay to confirm the final concentration of "this compound."

-

Decision Pathway for Formulation Strategy

The choice of formulation strategy is dictated by the physicochemical properties of the alkaloid. The following diagram illustrates a decision-making process.

Caption: Decision tree for selecting a formulation strategy.

Protocol 2: General Procedure for Animal Administration

This protocol outlines general steps for administering the formulated "this compound" to laboratory animals. Note: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

Materials:

-

Sterile formulation of "this compound"

-

Appropriately sized sterile syringes and needles

-

Animal restraint devices, if necessary

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Accurately weigh the animal to determine the correct dose volume.

-

Properly restrain the animal to ensure accurate and safe administration.

-

-

Dose Preparation:

-

Calculate the required volume of the formulation based on the animal's weight and the target dose.

-

Aseptically withdraw the calculated volume into a sterile syringe.

-

-

Administration:

-

Select the appropriate route of administration (e.g., intravenous, intraperitoneal, subcutaneous) as dictated by the experimental design.

-

Disinfect the injection site with 70% ethanol.

-

Administer the formulation slowly and carefully.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any signs of adverse reactions at the injection site (e.g., swelling, redness) and systemically (e.g., changes in behavior, respiration).

-

Record all observations.

-

Animal Administration and Monitoring Workflow

The following diagram illustrates the workflow for animal dosing and subsequent monitoring.

References

- 1. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Excipients and their use in injectable products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Excipients | Pharmlabs [pharmlabs.unc.edu]

Application Notes and Protocols: Measuring the Binding Affinity of 16-Oxoprometaphanine to Target Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to measuring the binding affinity of the novel compound 16-Oxoprometaphanine to its putative target, the serine/threonine-protein kinase B-raf (BRAF), a key component of the MAPK/ERK signaling pathway. Detailed protocols for two widely used biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are presented. Furthermore, this note includes data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Introduction

This compound is a novel small molecule with potential therapeutic applications. Preliminary computational modeling studies suggest that it may interact with key signaling proteins involved in cell proliferation and survival. One of the primary putative targets is the BRAF kinase, a critical node in the MAPK/ERK signaling pathway. Dysregulation of this pathway is implicated in various human cancers.[1][2]

Accurate determination of the binding affinity of this compound to BRAF is a critical step in its validation as a potential drug candidate. The equilibrium dissociation constant (KD), a measure of the binding affinity, provides valuable information about the potency and specificity of the interaction.[3] This application note outlines detailed protocols for quantifying this interaction using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The binding of extracellular growth factors to receptor tyrosine kinases (RTKs) on the cell surface initiates a phosphorylation cascade that leads to the activation of the terminal effector kinases, ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate gene expression. This compound is hypothesized to inhibit the kinase activity of BRAF, thereby blocking downstream signaling.

Experimental Protocols

Surface Plasmon Resonance (SPR)